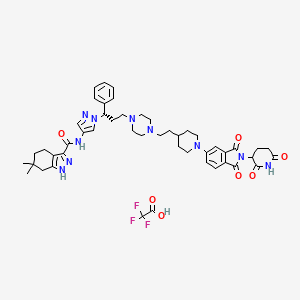

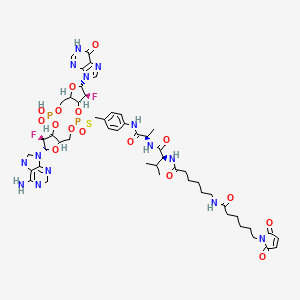

2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-|A-D-ribofuranosyl)-9H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine is a synthetic nucleoside analog. This compound is characterized by the presence of bromine and chlorine atoms at the 2 and 6 positions of the purine ring, respectively, and a ribofuranosyl group that is acetylated at the 2, 3, and 5 positions. Nucleoside analogs like this one are often used in medicinal chemistry for their potential antiviral and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine typically involves multiple steps:

-

Halogenation: : The introduction of bromine and chlorine atoms into the purine ring can be achieved through halogenation reactions. For instance, bromination can be performed using bromine or N-bromosuccinimide (NBS), while chlorination can be done using chlorine gas or N-chlorosuccinimide (NCS).

-

Glycosylation: : The attachment of the ribofuranosyl group to the purine ring is carried out through a glycosylation reaction. This involves the reaction of a protected ribofuranose derivative with the halogenated purine in the presence of a Lewis acid catalyst such as trimethylsilyl trifluoromethanesulfonate (TMSOTf).

-

Acetylation: : The final step involves the acetylation of the hydroxyl groups on the ribofuranosyl moiety. This can be achieved using acetic anhydride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

-

Substitution Reactions: : The halogen atoms in the purine ring can undergo nucleophilic substitution reactions. For example, the bromine atom can be replaced by a nucleophile such as an amine or thiol.

-

Deprotection Reactions: : The acetyl groups on the ribofuranosyl moiety can be removed through hydrolysis, yielding the free hydroxyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or thiourea can be used in the presence of a polar aprotic solvent like dimethylformamide (DMF).

Deprotection: Acidic or basic conditions can be employed for deprotection. For instance, acetic acid or sodium methoxide in methanol can be used to remove acetyl groups.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products such as 2-amino-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine can be formed.

Deprotected Products: Removal of acetyl groups yields 2-Bromo-6-chloro-9-(α-D-ribofuranosyl)-9H-purine.

Scientific Research Applications

Chemistry

In chemistry, 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine is used as a building block for the synthesis of more complex nucleoside analogs

Biology

In biological research, this compound is used to investigate the mechanisms of nucleoside transport and metabolism. It serves as a probe to study the interactions between nucleosides and their corresponding enzymes.

Medicine

In medicinal chemistry, this compound is explored for its potential antiviral and anticancer activities. Nucleoside analogs can inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination. They can also interfere with DNA synthesis in rapidly dividing cancer cells.

Industry

In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of therapeutic agents. Its derivatives may possess enhanced biological activities and improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine involves its incorporation into nucleic acids. Once inside the cell, the compound undergoes deacetylation to yield the active nucleoside. This nucleoside can be phosphorylated by cellular kinases to form the corresponding nucleotide triphosphate, which can then be incorporated into DNA or RNA.

Molecular Targets and Pathways

Viral DNA/RNA Polymerases: The compound can inhibit viral replication by acting as a chain terminator when incorporated into viral DNA or RNA.

Cellular DNA Polymerases: In cancer cells, the compound can interfere with DNA synthesis, leading to cell cycle arrest and apoptosis.

Comparison with Similar Compounds

Similar Compounds

2-Bromo-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine: Lacks the chlorine atom at the 6 position.

6-Chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine: Lacks the bromine atom at the 2 position.

2-Bromo-6-chloro-9-(α-D-ribofuranosyl)-9H-purine: Lacks the acetyl groups on the ribofuranosyl moiety.

Uniqueness

The presence of both bromine and chlorine atoms in the purine ring, along with the acetylated ribofuranosyl group, makes 2-Bromo-6-chloro-9-(2,3,5-tri-O-acetyl-α-D-ribofuranosyl)-9H-purine unique. This combination of functional groups can influence the compound’s reactivity, biological activity, and pharmacokinetic properties, distinguishing it from other nucleoside analogs.

Properties

Molecular Formula |

C16H16BrClN4O7 |

|---|---|

Molecular Weight |

491.7 g/mol |

IUPAC Name |

[(2R,4S,5R)-3,4-diacetyloxy-5-(2-bromo-6-chloropurin-9-yl)oxolan-2-yl]methyl acetate |

InChI |

InChI=1S/C16H16BrClN4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(18)20-16(17)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11?,12+,15-/m1/s1 |

InChI Key |

FALQPDDXFMGVNW-BWIWHEPQSA-N |

Isomeric SMILES |

CC(=O)OC[C@@H]1C([C@@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Br)OC(=O)C)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2R,5S)-4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12390618.png)

![5-(azidomethyl)-1-[(2R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12390625.png)

![6-(2-O-Methyl-beta-D-ribofuranosyl)-3-(2-oxo-propyl)-6H-imidazo[1,2-c]pyrimidin-5-one](/img/structure/B12390633.png)

![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)

![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)